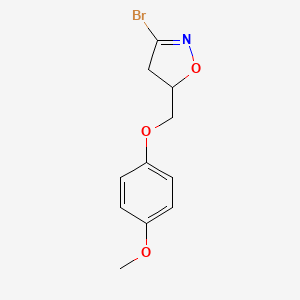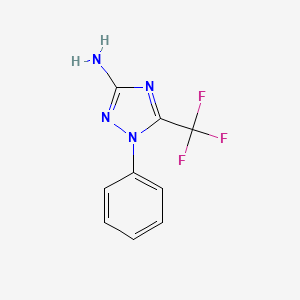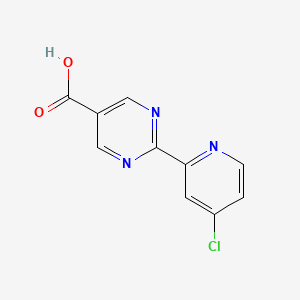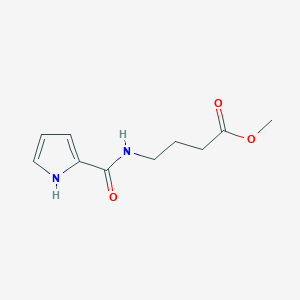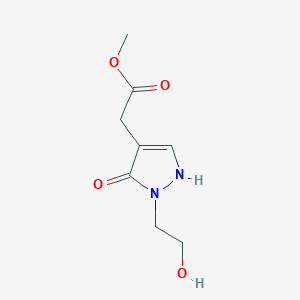
Methyl 2-(5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-4-il)acetato de metilo es un compuesto químico que pertenece a la clase de los derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto en particular se caracteriza por la presencia de un grupo hidroxietil y un grupo hidroxilo unidos al anillo de pirazol, así como un grupo éster metílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-4-il)acetato de metilo típicamente involucra la reacción de materiales de partida apropiados bajo condiciones controladas. Un método común implica la condensación de 2-hidroxietilhidrazina con acetoacetato de etilo, seguido de reacciones de ciclación y esterificación. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando rutas de reacción similares pero con condiciones optimizadas para la escalabilidad. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la eficiencia en la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-4-il)acetato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas o básicas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de éteres o ésteres con diferentes sustituyentes.
Aplicaciones Científicas De Investigación
El 2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-4-il)acetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-4-il)acetato de metilo involucra su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo e hidroxietil pueden participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su actividad. El compuesto también puede modular la actividad enzimática o la unión al receptor, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-3-il)acetato de metilo: Estructura similar pero con una posición diferente del grupo hidroxilo.
2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-4-il)acetato de etilo: Estructura similar pero con un grupo éster etílico en lugar de un grupo éster metílico.
2-(5-Hidroxi-1-(2-hidroxipropil)-1H-pirazolil-4-il)acetato de metilo: Estructura similar pero con un grupo hidroxipropil en lugar de un grupo hidroxietil.
Singularidad
El 2-(5-Hidroxi-1-(2-hidroxietil)-1H-pirazolil-4-il)acetato de metilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C8H12N2O4 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-hydroxyethyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C8H12N2O4/c1-14-7(12)4-6-5-9-10(2-3-11)8(6)13/h5,9,11H,2-4H2,1H3 |
Clave InChI |
CFMZAXLZZDNIQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CNN(C1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11791225.png)
![2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791228.png)

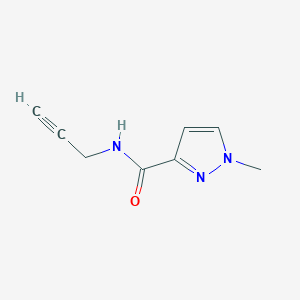
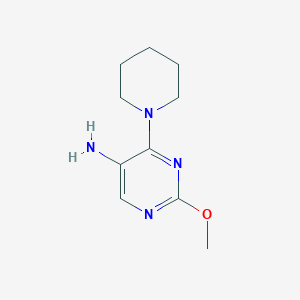

![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
